molecular formula C22H19BrN4O3 B2796630 N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-43-8

N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Número de catálogo: B2796630
Número CAS: 941938-43-8
Peso molecular: 467.323
Clave InChI: UVBLUWBECNOESS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-ethoxyphenyl group at the 2-position and an acetamide side chain bearing a 4-bromophenyl moiety (Fig. 1). This structure combines a heterocyclic scaffold with halogenated and alkoxy substituents, which are common in bioactive molecules targeting enzymes or receptors .

Propiedades

Número CAS

941938-43-8

Fórmula molecular

C22H19BrN4O3

Peso molecular

467.323

Nombre IUPAC

N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C22H19BrN4O3/c1-2-30-18-9-3-15(4-10-18)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-17-7-5-16(23)6-8-17/h3-13H,2,14H2,1H3,(H,24,28)

Clave InChI

UVBLUWBECNOESS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br

Solubilidad

not available

Origen del producto

United States

Aplicaciones Científicas De Investigación

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit cytotoxic effects against several cancer cell lines. The unique structural features of N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Analgesic and Anti-inflammatory Effects : Similar compounds within the oxopyrazolo series have demonstrated analgesic properties in preclinical models. The compound's potential to interact with pain pathways suggests that it may serve as an effective analgesic agent .
  • Antioxidant Activity : Preliminary assays suggest that the compound may possess significant antioxidant properties, potentially mitigating oxidative stress-related damage in biological systems .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring or substituents can significantly alter its pharmacological profile:

  • Bromine Substitution : The presence of bromine is known to enhance lipophilicity and can improve binding affinity to biological targets.
  • Ethoxy Group Influence : The ethoxy group may affect solubility and permeability, which are critical for drug development .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of similar compounds:

  • In Vivo Studies : Animal models have shown that pyrazolo derivatives exhibit reduced pain response compared to standard analgesics like aspirin, suggesting a promising therapeutic window for pain management .
  • Toxicological Assessments : Toxicity studies indicate low acute toxicity for related compounds, supporting their potential as safe therapeutic agents .

Comparación Con Compuestos Similares

Key Structural Features :

  • 4-Ethoxyphenyl group : Electron-donating ethoxy substituent enhances lipophilicity and metabolic stability.
  • 4-Bromophenylacetamide : Bromine increases molecular weight and may influence binding affinity via hydrophobic interactions.

Potential Applications: Based on analogs (e.g., triazolo[1,5-a]pyrimidines in ), this compound may exhibit herbicidal, antimicrobial, or antiviral activity.

Comparison with Structural Analogs

Pyrazolo- and Triazolo-Fused Heterocycles

Compound Name Core Structure Substituents Biological Activity Key Findings Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(4-ethoxyphenyl), N-(4-bromophenyl)acetamide Not reported (inferred: herbicidal/antimicrobial) Structural similarity to bioactive triazolo-pyrimidines -
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine-linked acetamide 4-bromophenyl, pyrazine Ligand for coordination chemistry Intramolecular H-bonding stabilizes crystal structure
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrimidine Bromophenyl, methylphenyl Not reported Structural analog with pyrimidine core; substituent position affects activity
2-(2-Bromophenyl)-2-(7-(3,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide Triazolo[1,5-a]pyrazin-6-one Bromophenyl, dichlorobenzyl Not reported High yield (98%) and thermal stability (mp 244–245°C)

Key Observations :

  • Core Heterocycle : Pyrazolo[1,5-a]pyrazin-4-one (target) vs. triazolo[1,5-a]pyrazin-6-one () vs. pyrazolo[1,5-a]pyrimidine (). Triazolo derivatives often show higher thermal stability.
  • Substituent Effects : Bromophenyl groups enhance hydrophobic interactions, while ethoxy/methoxy substituents improve solubility .

Substituent-Driven Activity in Acetamide Derivatives

Compound Class Substituents Activity Mechanism Insights Reference
Target Compound 4-Ethoxyphenyl, 4-bromophenyl Inferred antimicrobial Ethoxy group may reduce oxidative metabolism -
N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A) 4-Ethoxyphenyl, thiazolidinone Tautomeric equilibrium (1:1 ratio) Tautomerism affects binding to biological targets
5,7-Dimethyltriazolo[1,5-a]pyrimidine acetylhydrazones Methyl, acetylhydrazone Herbicidal (41–43% inhibition at 500 μg/mL) Chiral centers enhance activity
N-[3-(4-Quinazolinyl)aminopyrazole-4-carbonyl] aldehyde hydrazones Quinazoline, hydrazone Antifungal (comparable to hymexazol) Electron-withdrawing groups improve efficacy

Key Observations :

  • Ethoxy vs. Methoxy : Ethoxy groups (target) provide better metabolic stability than methoxy () due to reduced demethylation.
  • Halogen Effects : Bromine (target, ) vs. chlorine () alters binding kinetics; bromine’s larger size may enhance van der Waals interactions.

Q & A

Basic Question: What are the standard synthetic protocols for N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide?

Answer:
The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrazin-4-one intermediates. Key steps include:

  • Coupling Reactions : Amide bond formation between bromophenyl and pyrazolo-pyrazinone moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Solvent Optimization : Polar aprotic solvents like DMSO or ethanol are preferred to enhance reactivity, with temperatures maintained between 60–80°C to balance yield and side reactions .
  • Catalysts : Bases such as sodium hydride or potassium carbonate facilitate deprotonation and nucleophilic substitution .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Structural confirmation requires:

  • 1H/13C NMR : To identify aromatic protons (δ 7.2–8.1 ppm), acetamide NH (δ 10.1–13.3 ppm), and pyrazinone carbonyl groups (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 481.12 for [M+H]+) .
  • IR Spectroscopy : Confirms C=O stretches (1650–1700 cm⁻¹) and N-H bends (3300–3450 cm⁻¹) .

Basic Question: What primary biological activities have been investigated for this compound?

Answer:
Studies focus on:

  • Kinase Inhibition : Screening against tyrosine kinases (e.g., EGFR, VEGFR2) using ATP-competitive binding assays .
  • Anticancer Activity : Cytotoxicity evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with IC50 values ranging 2–10 µM .
  • Anti-inflammatory Potential : COX-2 inhibition assays (ELISA) show ~40% suppression at 10 µM .

Advanced Question: How can researchers optimize reaction yields during synthesis?

Answer:
Yield optimization strategies include:

  • Reagent Stoichiometry : Maintaining a 1.2:1 molar ratio of pyrazinone to bromophenyl precursor to minimize unreacted intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours conventional) while improving yield by 15–20% .
  • Inert Atmosphere : Use of nitrogen/argon prevents oxidation of thioether or acetamide groups .

Advanced Question: How to address solubility limitations in biological assays?

Answer:

  • Co-solvent Systems : DMSO (≤1% v/v) with PBS or cell culture media ensures solubility without cytotoxicity .
  • Prodrug Derivatization : Introducing phosphate or PEG groups enhances aqueous solubility while retaining activity .
  • Nanoformulation : Liposomal encapsulation improves bioavailability and reduces precipitation in vitro .

Advanced Question: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
  • Tautomeric Equilibria : NMR or X-ray crystallography can identify tautomeric forms (e.g., imine vs. amine) that alter binding affinity .
  • Structural Analog Comparison : Test derivatives (e.g., methoxy vs. ethoxy substituents) to isolate substituent effects .

Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Systematic Substituent Variation : Replace ethoxy groups with halogens (F, Cl) or alkyl chains to assess hydrophobicity/electron effects .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with kinase active sites, guiding rational design .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using QSAR models .

Advanced Question: What methodologies elucidate the compound’s mechanism of action?

Answer:

  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects .
  • siRNA Knockdown : Silence putative targets (e.g., EGFR) in cancer cells to confirm pathway dependency .
  • Metabolomic Analysis : LC-MS tracks downstream metabolites to map signaling perturbations (e.g., apoptosis vs. autophagy) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.